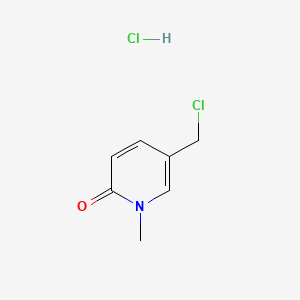

5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-onehydrochloride

Beschreibung

5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a heterocyclic organic compound featuring a partially saturated pyridinone ring. Its structure includes a chloromethyl (-CH₂Cl) substituent at the 5-position and a methyl group (-CH₃) at the 1-position of the dihydropyridin-2-one core. The hydrochloride salt form enhances its solubility in polar solvents, a common strategy in pharmaceutical chemistry to improve bioavailability .

Eigenschaften

Molekularformel |

C7H9Cl2NO |

|---|---|

Molekulargewicht |

194.06 g/mol |

IUPAC-Name |

5-(chloromethyl)-1-methylpyridin-2-one;hydrochloride |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-9-5-6(4-8)2-3-7(9)10;/h2-3,5H,4H2,1H3;1H |

InChI-Schlüssel |

WJEHIGBPQMRRDO-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C=CC1=O)CCl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chloromethylation via Thionyl Chloride

One of the most common methods for introducing the chloromethyl group involves reacting the corresponding hydroxymethyl precursor with thionyl chloride (SOCl₂). This reaction is typically conducted in an aprotic solvent such as dichloromethane (DCM) or toluene, often with catalytic amounts of N,N-dimethylformamide (DMF) to enhance the chlorination efficiency.

-

- Temperature: 0 to 35 °C

- Solvent: Dichloromethane or toluene

- Duration: 1 to 4 hours

- Additives: Catalytic DMF (a few drops)

-

- Dissolve the hydroxymethyl-1-methyl-1,2-dihydropyridin-2-one precursor in DCM.

- Add thionyl chloride dropwise under stirring at low temperature.

- Allow the reaction to proceed at ambient or slightly elevated temperature.

- Remove volatiles under reduced pressure.

- Treat the residue with diethyl ether to precipitate the hydrochloride salt.

- Filter and dry to obtain the pure 5-(chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride.

Yield: Typically ranges between 80-90% under optimized conditions.

This method is supported by analogous procedures reported for similar chloromethyl pyridine derivatives and imidazole analogs, where thionyl chloride efficiently converts hydroxymethyl groups to chloromethyl groups with high selectivity and yield.

Alternative Chloromethylation Using Sulfurous Dichloride

A variant involves using sulfurous dichloride (SO₂Cl₂) as the chlorinating agent, particularly for related pyridine derivatives. This reagent can chlorinate hydroxymethyl groups under mild conditions and is sometimes preferred for sensitive substrates.

-

- Temperature: 0 to 20 °C

- Solvent: Dichloromethane

- Duration: 2 to 4 hours

-

- Prepare a solution of the hydroxymethyl precursor in dichloromethane.

- Add sulfurous dichloride slowly at low temperature.

- Stir the mixture until reaction completion.

- Work up by solvent removal and precipitation of the hydrochloride salt.

Yield: Approximately 85-89% reported for similar compounds.

Use of Strong Bases and Chloromethylation Agents

Some synthetic routes incorporate strong organic bases such as tetramethylguanidine to facilitate the chloromethylation step, enhancing the nucleophilicity of the substrate and improving reaction rates.

- This approach is particularly relevant when targeting high purity and yield, as the base can stabilize intermediates and reduce side reactions.

- Reaction temperatures are generally maintained between 20 °C and 100 °C.

- Post-reaction workup includes concentration, solvent extraction, filtration, and chromatographic purification if needed.

Purification and Characterization

- After synthesis, the product is often purified by recrystallization or chromatography to achieve high purity (>95%).

- Typical solvents for purification include ether, dichloromethane, or toluene.

- The hydrochloride salt form enhances stability and facilitates isolation as a solid.

- Characterization is performed using NMR, LC-MS, and HPLC to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thionyl chloride chlorination | Thionyl chloride (SOCl₂) | Dichloromethane / Toluene | 0 - 35 | 1 - 4 hours | 80-90 | Catalytic DMF improves yield |

| Sulfurous dichloride method | Sulfurous dichloride (SO₂Cl₂) | Dichloromethane | 0 - 20 | 2 - 4 hours | 85-89 | Mild conditions, good for sensitive substrates |

| Base-assisted chloromethylation | Tetramethylguanidine + chloromethylating agents | Various (e.g., DMF) | 20 - 100 | Variable | High | Enhances nucleophilicity and purity |

Research Findings and Considerations

- The choice of chlorinating agent and reaction conditions significantly affects the yield and purity of 5-(chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride.

- Thionyl chloride with DMF catalysis is the most commonly reported and reliable method.

- Use of strong bases can improve reaction efficiency but requires careful control to avoid side reactions.

- Purification by chromatography or recrystallization is essential for achieving research-grade material.

- The hydrochloride salt form is preferred for stability and ease of handling in biochemical applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-onehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized forms.

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with a dihydropyridine ring and a chloromethyl group, making it reactive and useful in medicinal chemistry and biological studies.

Synthesis

5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride can be synthesized through different methods.

Biological Activities

Research indicates that related compounds exhibit significant biological activities. Studies have shown that 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride interacts with several biological targets.

Applications

The applications of 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride are diverse.

Structural Similarities

Several compounds share structural similarities with 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride.

Table of Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Hydroxy-1,2-dimethylpyridin-4(1H)-one | 0.69 | Exhibits strong antioxidant properties |

| 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | 0.64 | Known for its role in metabolic pathways |

| Methyl 3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate | 0.74 | Used in drug development due to its bioactivity |

These compounds highlight the unique aspects of 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride while showcasing its potential applications across various fields.

One study explored the synthesis of novel 4-aryl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolin-2-one from 8-hydroxyquinoline, which has antibacterial activity . Another study synthesized styrylquinolines with various substituents and examined their anticancer activities against human lung carcinoma, hepatocellular carcinoma, and human cervical carcinoma cell lines .

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-onehydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the structural and functional attributes of 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride with pharmacologically relevant compounds from the evidence, focusing on heterocyclic cores, substituents, and therapeutic implications.

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Core Diversity: The dihydropyridinone core of the target compound shares partial saturation with ziprasidone’s indole-2-one ring, both of which are lactams. This structural feature may influence hydrogen-bonding interactions in biological systems . In contrast, dronedarone (benzofuran) and pexidartinib (pyrrolopyridine) feature fused aromatic systems, which enhance planar rigidity for receptor binding .

Substituent Effects :

- The chloromethyl group in the target compound is a reactive electrophilic site, distinguishing it from pexidartinib’s 5-chloro-pyrrolopyridine group, which contributes to target specificity .

- Methyl groups (e.g., 1-methyl in the target compound vs. 5-methyl in quinazoline antifolates ) often modulate lipophilicity and metabolic stability.

This contrasts with kinase inhibitors like pazopanib or pexidartinib , which rely on competitive binding. Hydrochloride salts (common in dronedarone, ziprasidone, and others) improve aqueous solubility, a critical factor for oral bioavailability .

Research Findings from Evidence

- Receptor Targeting: Compounds like ziprasidone (5-HT2A/D2 antagonism) and rotigotine (D2 agonism) highlight the role of heterocycles in central nervous system drug design . The target compound’s dihydropyridinone core may similarly interact with amine receptors.

- Synthetic Utility: The chloromethyl group could serve as a handle for further functionalization, analogous to the benzylamino groups in quinazoline antifolates .

Biologische Aktivität

5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. It is characterized by a dihydropyridine ring structure, which contributes to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C₇H₈ClNO

- Molecular Weight : Approximately 157.6 g/mol

- Functional Groups : Contains a chloromethyl group, enhancing its reactivity.

Biological Activity

Research indicates that 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride exhibits several biological activities, which can be categorized as follows:

- Antioxidant Properties : Similar compounds have demonstrated significant antioxidant capabilities, suggesting potential for this compound in protecting cells from oxidative stress.

- Enzyme Inhibition : Studies have shown that dihydropyridine derivatives can act as inhibitors for various enzymes, including those involved in metabolic pathways.

- Cellular Interaction : The compound has been studied for its effects on cellular metabolism and signaling pathways, indicating potential therapeutic applications.

Research Findings

Several studies have explored the biological activity of 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride. Key findings include:

- Mechanism of Action : While specific mechanisms remain to be fully elucidated, it is suggested that the compound interacts with cellular receptors and enzymes, influencing metabolic processes.

-

Case Studies :

- A study demonstrated that related compounds could modulate cellular responses in cancer cell lines, hinting at the potential of this compound in oncology research.

- Another investigation highlighted its role in neuroprotective strategies, where it was shown to reduce neuronal apoptosis under stress conditions.

Comparative Analysis with Related Compounds

The biological activity of 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride can be compared with structurally similar compounds. Here is a summary table of some related compounds:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| 3-Hydroxy-1,2-dimethylpyridin-4(1H)-one | N/A | 0.69 | Exhibits strong antioxidant properties. |

| 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | N/A | 0.64 | Known for its role in metabolic pathways. |

| Methyl 3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate | N/A | 0.74 | Used in drug development due to its bioactivity. |

Applications in Medicinal Chemistry

The unique properties of 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride make it valuable for various applications:

- Drug Development : Its reactivity allows it to serve as a precursor or intermediate in the synthesis of more complex pharmaceutical agents.

- Biochemical Research : The compound's ability to interact with biological systems makes it a candidate for further studies in proteomics and cell biology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloromethylation of 1-methyl-1,2-dihydropyridin-2-one using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is a common route. Solvents such as dichloromethane or tetrahydrofuran (THF) are used, with reaction temperatures maintained between 0–25°C to minimize side reactions. Yield optimization requires strict control of stoichiometry and moisture exclusion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the dihydropyridinone core and chloromethyl substituent. For example, the chloromethyl group (-CH₂Cl) appears as a triplet in ¹H NMR (~4.5 ppm) due to coupling with adjacent protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl (C=O) stretches (~1680 cm⁻¹) and C-Cl bonds (~650 cm⁻¹). X-ray crystallography (as in ) resolves stereochemical ambiguities .

Q. What are the primary reaction pathways involving the chloromethyl group in this compound?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form alkylated derivatives. For instance, reacting with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C yields azide intermediates for click chemistry applications. Alternatively, hydrolysis under basic conditions (NaOH/water) produces hydroxymethyl derivatives, which are precursors for esterification or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dimerization or polymerization during synthesis?

- Methodological Answer : Dimerization often occurs via radical intermediates or Michael addition. To mitigate this, use radical inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) and maintain inert atmospheres (N₂/Ar). Low-temperature reactions (<10°C) and dilute conditions (0.1–0.5 M) reduce intermolecular interactions. Monitoring via Thin-Layer Chromatography (TLC) or in situ UV-Vis spectroscopy helps detect early-stage polymerization .

Q. What advanced analytical methods resolve discrepancies in reported melting points or spectral data?

- Methodological Answer : Conflicting data may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) identifies polymorphs by analyzing thermal transitions, while Dynamic Vapor Sorption (DVS) assesses hygroscopicity. For spectral validation, compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) and cross-validate using orthogonal techniques like Raman spectroscopy .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–12) reveal that acidic conditions (pH < 3) promote hydrolysis of the dihydropyridinone ring, while alkaline conditions (pH > 10) degrade the chloromethyl group. Accelerated stability testing (40–60°C) under controlled humidity (ICH guidelines) identifies degradation products via LC-MS. Stabilizers like ascorbic acid (0.1% w/v) can extend shelf life in aqueous formulations .

Q. What computational strategies predict the compound’s reactivity with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with enzymes like kinases or cytochrome P450. Quantum Mechanical/Molecular Mechanical (QM/MM) simulations assess covalent binding of the chloromethyl group to nucleophilic residues (e.g., cysteine thiols). Pharmacophore mapping identifies structural motifs critical for activity, guiding derivatization for enhanced selectivity .

Q. How do conflicting reports on the compound’s solubility in polar aprotic solvents inform solvent selection?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. DMF) arise from impurities or hydration states. Use Hansen Solubility Parameters (HSPs) to rank solvents based on dispersion (δD), polarity (δP), and hydrogen bonding (δH). Experimental validation via turbidimetry or dynamic light scattering (DLS) quantifies solubility limits. Co-solvents (e.g., ethanol/water mixtures) improve dissolution for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.